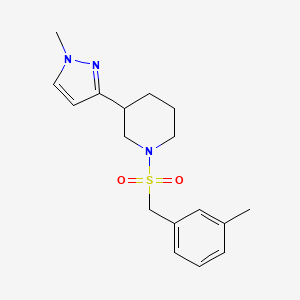

3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

1-[(3-methylphenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-14-5-3-6-15(11-14)13-23(21,22)20-9-4-7-16(12-20)17-8-10-19(2)18-17/h3,5-6,8,10-11,16H,4,7,9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLRWWRTIIVUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization of appropriate precursors.

Coupling reactions: The final compound can be obtained by coupling the pyrazole and piperidine intermediates under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications, such as in the development of new drugs.

Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-methylbenzyl)sulfonyl)piperidine

- 3-(1-methyl-1H-pyrazol-3-yl)-1-((2-methylbenzyl)sulfonyl)piperidine

- 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-chlorobenzyl)sulfonyl)piperidine

Uniqueness

The uniqueness of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine lies in its specific structural features, such as the position and nature of the substituents on the pyrazole and benzyl rings

Biological Activity

3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a piperidine ring, a pyrazole moiety, and a sulfonyl group attached to a 3-methylbenzyl group. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize methods such as:

- N-alkylation of piperidine derivatives.

- Condensation reactions involving pyrazole and sulfonyl precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The combination of these pyrazoles with doxorubicin has been reported to enhance cytotoxicity, indicating a synergistic effect that warrants further investigation .

Antimicrobial Properties

Pyrazole derivatives have been studied for their antimicrobial activities. Some compounds exhibit notable antifungal effects and have been effective against bacterial strains by disrupting cell membrane integrity . The specific activity of this compound in this regard remains to be fully elucidated.

The mechanisms through which pyrazole derivatives exert their biological effects often involve:

Q & A

Q. What are the established synthetic pathways for 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine, and what solvents/reagents are critical for optimal yield?

Answer: The synthesis of piperidine derivatives typically involves multi-step reactions, including alkylation, sulfonation, and cyclization. For example, a procedure analogous to Hoechst-Roussel Pharmaceuticals’ method for indazole derivatives ( ) can be adapted:

Primary amine alkylation : React 3-methylbenzyl chloride with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the alkylated intermediate.

Sulfonation : Treat the intermediate with sulfonyl chloride derivatives (e.g., 3-methylbenzylsulfonyl chloride) in dichloromethane (DCM) with triethylamine as a base.

Pyrazole coupling : Introduce the 1-methylpyrazole moiety via Suzuki-Miyaura coupling or nucleophilic substitution, using catalysts like Pd(PPh₃)₄ and solvents such as toluene/ethanol (3:1).

Critical solvents : DMF for alkylation, DCM for sulfonation, and toluene/ethanol for coupling. Yields are sensitive to reaction time (12–24 hrs) and temperature (60–80°C) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonyl and pyrazole groups). For example, the sulfonyl group’s SO₂ resonance appears at ~3.3–3.5 ppm in ¹H NMR.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak for C₁₇H₂₂N₃O₂S requires exact mass 332.1434).

- FT-IR : Sulfonyl stretching vibrations at ~1150–1300 cm⁻¹ and pyrazole C-N stretches at ~1500 cm⁻¹.

Cross-referencing with databases (e.g., PubChem-derived InChI strings in ) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from assay conditions or impurity profiles. A systematic approach includes:

Replicate experiments : Use standardized protocols (e.g., glucose uptake assays in rat hepatocytes as in ) with controlled glucose concentrations (e.g., 10 mM).

Purity validation : Employ HPLC (≥95% purity) and LC-MS to rule out byproducts.

Control variables : Test under varying pH (6.5–7.4, using ammonium acetate buffers as in ) and temperatures (25°C vs. 37°C).

Mechanistic studies : Compare binding affinity via surface plasmon resonance (SPR) or molecular docking to verify target engagement .

Q. What computational strategies enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model sulfonyl-piperidine interactions (e.g., bond angles, charge distribution) and predict metabolic stability.

- Molecular dynamics (MD) simulations : Assess solvation effects in physiological buffers (e.g., PBS) to optimize solubility.

- ADMET prediction tools : Software like SwissADME evaluates logP (target <3), permeability (Caco-2 models), and cytochrome P450 interactions.

Integrate findings with ICReDD’s reaction path search methods () to prioritize synthetically feasible derivatives .

Q. How can researchers optimize reaction conditions for scale-up synthesis while maintaining yield?

Answer: Apply design of experiments (DOE) :

Identify critical factors : Temperature, solvent ratio (e.g., DMF:H₂O), catalyst loading.

Central composite design : Test 3–5 levels per factor (e.g., 60°C, 70°C, 80°C) with 15–20 experimental runs.

Response surface methodology (RSM) : Model yield (%) as a function of variables.

For example, highlights DOE’s role in minimizing experiments while maximizing data output. Post-optimization, validate with pilot-scale reactors (1–5 L) using continuous flow systems for sulfonation steps .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis (esp. sulfonation, which releases SO₂).

- Waste disposal : Neutralize acidic byproducts (e.g., with NaHCO₃) before disposal.

- Emergency measures : Follow protocols in (e.g., eye wash stations, spill kits). Safety data sheets (SDS) for analogs () recommend P264 (wash hands) and P305+P351+P338 (eye exposure response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.